molecular formula C7H4ClNS B2941796 3-Chlorothieno[3,2-b]pyridine CAS No. 94191-11-4

3-Chlorothieno[3,2-b]pyridine

Cat. No.: B2941796
CAS No.: 94191-11-4
M. Wt: 169.63
InChI Key: ISCOVTFIOYCBDB-UHFFFAOYSA-N
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Description

3-Chlorothieno[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by Ambeed, Inc . Additionally, explore peer-reviewed papers and technical documents related to this compound for deeper insights.


References

  • Ambeed, Inc. - 3-Chlorothieno[3,2-b]pyridine MSDS

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorothieno[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetyl-2-aminothiophene with phosphoryl chloride and dimethylformamide at elevated temperatures . Another approach includes the use of Vilsmeier–Haack reagent to produce 4-chlorothieno[2,3-b]pyridines from N-protected 3-acetyl-2-aminothiophenes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it useful for different applications.

Common Reagents and Conditions:

Major Products Formed:

    Substituted Thienopyridines: Formed through substitution reactions.

    Formylated Thienopyridines: Produced via formylation reactions.

Mechanism of Action

The mechanism of action of 3-Chlorothieno[3,2-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s electronic properties also allow it to participate in charge transfer processes, which are crucial in its applications in materials science .

Comparison with Similar Compounds

Uniqueness: 3-Chlorothieno[3,2-b]pyridine is unique due to its specific ring fusion and chlorine substitution, which confer distinct electronic properties and reactivity patterns. These characteristics make it particularly valuable in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-chlorothieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCOVTFIOYCBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CS2)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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